[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-[(2R,3S,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone
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Overview
Description
“[(1S,5R)-3-azabicyclo[310]hexan-6-yl]-[(2R,3S,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[52202,6]undecan-5-yl]methanone” is a complex organic compound that features a unique bicyclic and tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-[(2R,3S,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone” typically involves multiple steps, including the formation of the bicyclic and tricyclic cores, followed by their coupling. Common synthetic routes may include:
Cyclization reactions: to form the bicyclic and tricyclic structures.
Coupling reactions: to link the two core structures.
Purification steps: such as recrystallization or chromatography to isolate the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-[(2R,3S,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as acting as an enzyme inhibitor or receptor agonist/antagonist.
Industry
In industry, it might find applications in the development of new materials, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of “[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-[(2R,3S,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone” would depend on its specific interactions with molecular targets. These could include:
Binding to enzymes: Inhibiting or activating their activity.
Interacting with receptors: Modulating signal transduction pathways.
Altering cellular processes: Affecting cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-[(2R,3S,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone: can be compared with other bicyclic and tricyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of bicyclic and tricyclic structures, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-[(2R,3S,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F2N3O/c22-13-5-12(6-14(23)7-13)17-10-26(21(27)18-15-8-24-9-16(15)18)19-11-1-3-25(4-2-11)20(17)19/h5-7,11,15-20,24H,1-4,8-10H2/t15-,16+,17-,18?,19-,20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBFXZJXNAETDE-JDQJLFFMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3C2C(CN3C(=O)C4C5C4CNC5)C6=CC(=CC(=C6)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H]3[C@H]2[C@H](CN3C(=O)C4[C@H]5[C@@H]4CNC5)C6=CC(=CC(=C6)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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